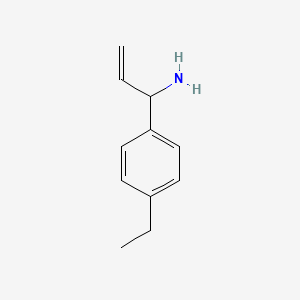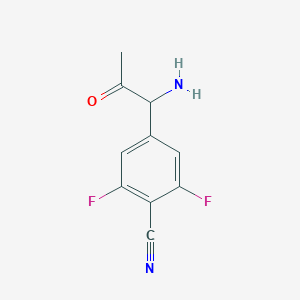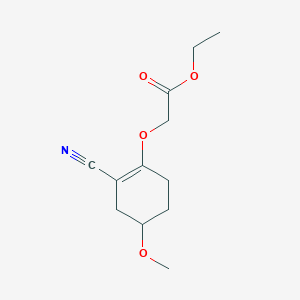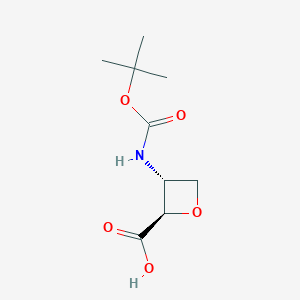
Tert-butyl (4-((3,4-dichlorobenzyl)oxy)benzyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (4-((3,4-dichlorobenzyl)oxy)benzyl)carbamate is a chemical compound with the molecular formula C19H21Cl2NO3 and a molecular weight of 382.28 g/mol . This compound is known for its versatility and is used in various research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4-((3,4-dichlorobenzyl)oxy)benzyl)carbamate typically involves the reaction of 3,4-dichlorobenzyl alcohol with tert-butyl (4-hydroxybenzyl)carbamate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl (4-((3,4-dichlorobenzyl)oxy)benzyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted carbamates.
Aplicaciones Científicas De Investigación
Tert-butyl (4-((3,4-dichlorobenzyl)oxy)benzyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Employed in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.
Mecanismo De Acción
The mechanism of action of tert-butyl (4-((3,4-dichlorobenzyl)oxy)benzyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes .
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl carbamate: A simpler analog with similar protective properties for amines.
Tert-butyl (4-hydroxybenzyl)carbamate: Shares the tert-butyl carbamate structure but with a hydroxyl group.
Tert-butyl (3-formyl-4-hydroxyphenyl)carbamate: Contains a formyl group, making it useful in different synthetic applications
Uniqueness
Tert-butyl (4-((3,4-dichlorobenzyl)oxy)benzyl)carbamate is unique due to the presence of the 3,4-dichlorobenzyl group, which imparts specific chemical properties and reactivity. This makes it particularly valuable in applications requiring selective inhibition or protection.
Propiedades
Fórmula molecular |
C19H21Cl2NO3 |
|---|---|
Peso molecular |
382.3 g/mol |
Nombre IUPAC |
tert-butyl N-[[4-[(3,4-dichlorophenyl)methoxy]phenyl]methyl]carbamate |
InChI |
InChI=1S/C19H21Cl2NO3/c1-19(2,3)25-18(23)22-11-13-4-7-15(8-5-13)24-12-14-6-9-16(20)17(21)10-14/h4-10H,11-12H2,1-3H3,(H,22,23) |
Clave InChI |
UAXDVZMROHRWRN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)OCC2=CC(=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S)-5,6,7-Trifluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13049961.png)
![7-(Trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13049969.png)


![4-Chloro-8,8-difluoro-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine](/img/structure/B13049977.png)


![Ethyl 3-amino-5-(tert-butyl)-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate](/img/structure/B13050003.png)





![4-[(3aR,4S,9bS)-8-chloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid](/img/structure/B13050040.png)
